

Biological screening results for Benzo[d]thiazole-7-carboxylic acid

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Compound of Interest

Compound Name: Benzo[d]thiazole-7-carboxylic acid

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An In-depth Technical Guide on the Biological Screening of Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.^{[1][2][3][4]} This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a versatile backbone for the design of novel therapeutic agents.^{[4][5]} Derivatives of benzo[d]thiazole have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.^{[6][7][8]} The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole core.^{[3][9]} This guide provides a comprehensive overview of the biological screening results for a range of benzo[d]thiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Benzo[d]thiazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.^{[10][11]} These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.^{[6][12]}

A notable derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), has been shown to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells.^[6] Furthermore, at concentrations of 1, 2, and 4 μ M, compound B7 promoted apoptosis and caused cell cycle arrest.^[6] Molecular studies have revealed that its anticancer effects are mediated through the inhibition of both AKT and ERK signaling pathways in A431 and A549

cells.[6] Other studies have highlighted that benzo[d]isothiazole derivatives can inhibit the growth of leukemia cell lines.[13] For instance, certain benzo[d]isothiazole compounds exhibited marked cytotoxicity against human CD4(+) lymphocytes (MT-4) with CC50 values ranging from 4-9 microM.[13]

Another series of benzothiazole–carboxamide hybrids has been evaluated for anticancer activity.[14] Compound 6j (4-OH) from this series was identified as the most potent, with IC50 values of 6.56 μ M in MCF-7 (breast cancer) and 7.83 μ M in HCT-116 (colon cancer) cells, while showing lower toxicity in normal HEK-293 cells.[14] Similarly, indole-based hydrazine carboxamide scaffold 12 showed potent antitumor activity with IC50 values of 0.015 μ M for HT29 (colon cancer), 0.28 μ M for H460 (lung cancer), 1.53 μ M for A549 (lung cancer), and 0.68 μ M for MDA-MB-231 (breast cancer) cells.[10]

The following table summarizes the cytotoxic activity of selected benzo[d]thiazole derivatives against various cancer cell lines.

Compound	Cell Line	Activity	Value	Reference
Benzo[d]isothiazole derivatives	MT-4	CC50	4-9 μM	[13]
Indole based hydrazine carboxamide 12	HT29	IC50	0.015 μM	[10]
Indole based hydrazine carboxamide 12	H460	IC50	0.28 μM	[10]
Indole based hydrazine carboxamide 12	A549	IC50	1.53 μM	[10]
Indole based hydrazine carboxamide 12	MDA-MB-231	IC50	0.68 μM	[10]
Pyridine containing pyrimidine derivative 34	Colo205	IC50	5.04 μM	[10]
Pyridine containing pyrimidine derivative 34	U937	IC50	13.9 μM	[10]
Pyridine containing pyrimidine derivative 34	MCF-7	IC50	30.67 μM	[10]
Pyridine containing pyrimidine derivative 34	A549	IC50	30.45 μM	[10]

Naphthalimide derivative 66	HT-29	IC50	$3.72 \pm 0.3 \mu\text{M}$	[10]
Naphthalimide derivative 66	A549	IC50	$4.074 \pm 0.3 \mu\text{M}$	[10]
Naphthalimide derivative 66	MCF-7	IC50	$7.91 \pm 0.4 \mu\text{M}$	[10]
Naphthalimide derivative 67	HT-29	IC50	$3.47 \pm 0.2 \mu\text{M}$	[10]
Naphthalimide derivative 67	A549	IC50	$3.89 \pm 0.3 \mu\text{M}$	[10]
Naphthalimide derivative 67	MCF-7	IC50	$5.08 \pm 0.3 \mu\text{M}$	[10]
Compound 6j (4-OH)	MCF-7	IC50	$6.56 \mu\text{M}$	[14]
Compound 6j (4-OH)	HCT-116	IC50	$7.83 \mu\text{M}$	[14]
Compound 6c	MCF-7	% Cytotoxicity	58.1%	[15]
Compound 6d	MCF-7	% Cytotoxicity	62.5%	[15]
Compound 6g	MCF-7	% Cytotoxicity	62.3%	[15]
Compound 6i	MCF-7	% Cytotoxicity	53.4%	[15]
Compound 6k	MCF-7	% Cytotoxicity	59.6%	[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

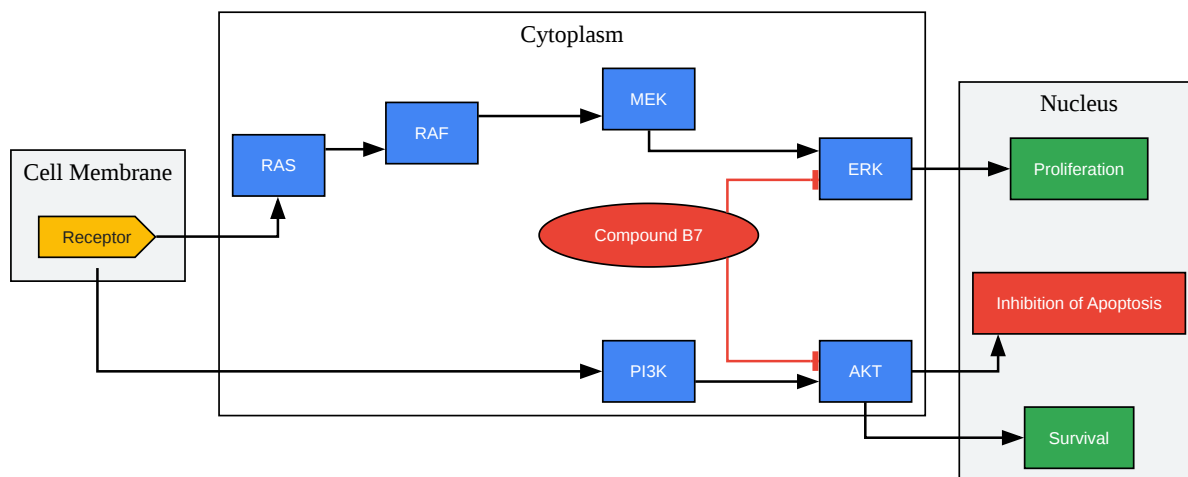
- Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
- Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

- Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[\[10\]](#)

Western Blot Analysis

- Cells are treated with the test compounds and then lysed to extract total proteins.
- Protein concentrations are determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., AKT, ERK, p-AKT, p-ERK).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescence detection system.[\[6\]](#)

Signaling Pathway Visualization



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Caption: Inhibition of AKT and ERK signaling pathways by Compound B7.

Antimicrobial Activity

Derivatives of benzo[d]thiazole have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][7]

Several studies have reported the minimum inhibitory concentrations (MIC) of these compounds. For example, a series of derivatives showed MIC values ranging from 25 to 200 $\mu\text{g/mL}$ against *Staphylococcus aureus*, *Bacillus subtilis*, and *Escherichia coli*. [16] One of the most active compounds, 16c, exhibited superior activity against *S. aureus* with an MIC of 0.025 mM, outperforming the standard drugs ampicillin and sulfadiazine. [1] Another compound, A07, displayed broad-spectrum antimicrobial activity with MIC values of 3.91–62.5 $\mu\text{g/ml}$ against all tested bacterial strains. [9] Specifically, it showed potent activity against *S. aureus*, *E. coli*, *S. typhi*, and *K. pneumoniae* with MIC values of 15.6, 7.81, 15.6, and 3.91 $\mu\text{g/ml}$, respectively. [9]

The antifungal activity of benzothiazole derivatives has also been noted, with compounds A1, A2, A4, A6, and A9 showing significant activity against *Aspergillus niger* and *Candida albicans*.
[7]

The following table summarizes the antimicrobial activity of selected benzo[d]thiazole derivatives.

Compound	Microorganism	Activity	Value	Reference
Various derivatives	<i>S. aureus</i> , <i>B. subtilis</i> , <i>E. coli</i>	MIC	25-200 µg/mL	[16]
Compound 16c	<i>S. aureus</i>	MIC	0.025 mM	[1]
Compound 41c	<i>E. coli</i>	MIC	3.1 µg/ml	[17]
Compound 41c	<i>P. aeruginosa</i>	MIC	6.2 µg/ml	[17]
Compound 41c	<i>B. cereus</i> , <i>S. aureus</i>	MIC	12.5 µg/ml	[17]
Compound A07	<i>S. aureus</i>	MIC	15.6 µg/ml	[9]
Compound A07	<i>E. coli</i>	MIC	7.81 µg/ml	[9]
Compound A07	<i>S. typhi</i>	MIC	15.6 µg/ml	[9]
Compound A07	<i>K. pneumoniae</i>	MIC	3.91 µg/ml	[9]
Compounds A1, A2, A9	<i>E. coli</i> , <i>S. aureus</i>	-	Promising Activity	[7]
Compounds A1, A2, A4, A6, A9	<i>A. niger</i> , <i>C. albicans</i>	-	Significant Activity	[7]

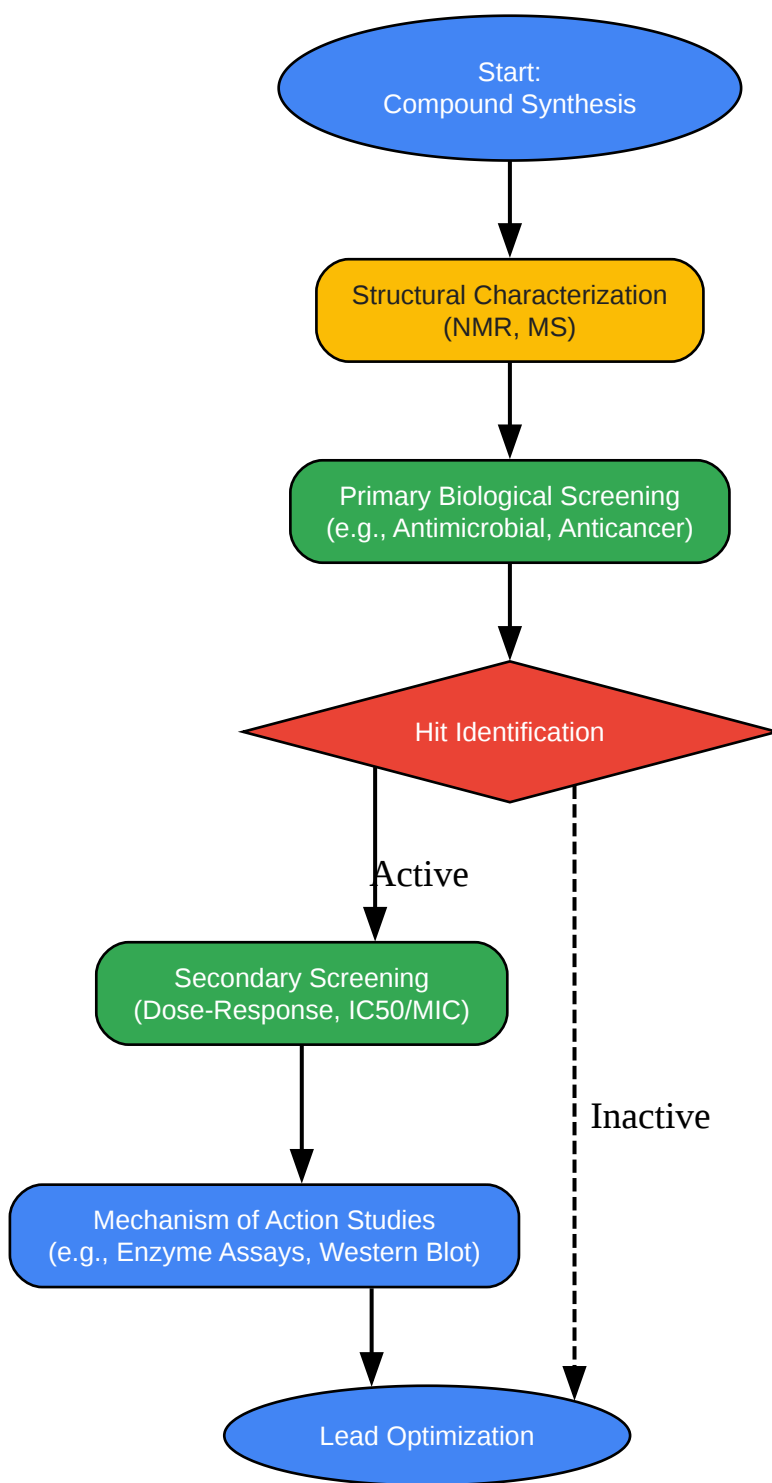
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Bacterial or fungal strains are cultured in appropriate broth media.
- The test compounds are serially diluted in a 96-well microtiter plate.

- A standardized inoculum of the microorganism is added to each well.
- The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
- The lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).^[18]

Experimental Workflow Visualization



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Caption: General workflow for biological screening of novel compounds.

Enzyme Inhibition

Certain benzo[d]thiazole derivatives have been identified as potent enzyme inhibitors, targeting enzymes relevant to various diseases.

For instance, a series of compounds were evaluated for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.^[1] Compounds 16a-c showed IC₅₀ values comparable to the standard drug sulfadiazine, with compound 16b being the most active with an IC₅₀ of 7.85 µg/mL.^[1]

In the context of neurodegenerative diseases, some benzothiazole derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE).^[19] ^[20] Compound 4f displayed potent inhibition of both acetylcholinesterase (AChE) and MAO-B with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively.^[19]

Additionally, benzothiazole derivatives have been investigated as inhibitors of H⁺/K⁺ ATPase, a key enzyme in gastric acid secretion.^[8] Several synthesized hydrazone derivatives displayed excellent inhibitory activity, with IC₅₀ values lower than the standard drug omeprazole.^[8] Furthermore, a potent gyrase inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, showed excellent in vitro activity against Gram-positive bacteria.^[21]

The following table summarizes the enzyme inhibitory activity of selected benzo[d]thiazole derivatives.

Compound	Enzyme	Activity	Value	Reference
Compound 16b	DHPS	IC50	7.85 µg/mL	[1]
Compound 16a	DHPS	IC50	11.17 µg/mL	[1]
Compound 16c	DHPS	IC50	11.03 µg/mL	[1]
Sulfadiazine (Standard)	DHPS	IC50	7.13 µg/mL	[1]
Compound 4f	AChE	IC50	23.4 ± 1.1 nM	[19]
Compound 4f	MAO-B	IC50	40.3 ± 1.7 nM	[19]
Compound 4a	MAO-B	IC50	67.4 ± 3.1 nM	[19]
Compound 4d	MAO-B	IC50	109.7 ± 4.3 nM	[19]
Compound 4h	MAO-B	IC50	85.1 ± 3.8 nM	[19]
Compound 4k	MAO-B	IC50	124.3 ± 5.8 nM	[19]
Compound 4m	MAO-B	IC50	56.7 ± 2.2 nM	[19]
Selegiline (Reference)	MAO-B	IC50	37.4 ± 1.6 nM	[19]
Compound 27	E. coli gyrase	IC50	< 10 nM	[21]
Compound 27	A. baumannii gyrase	IC50	15.6 nM	[21]
Compound 27	P. aeruginosa gyrase	IC50	< 10 nM	[21]
Compound 27	E. coli topo IV	IC50	320 nM	[21]
Compound 27	A. baumannii topo IV	IC50	< 10 nM	[21]
Compound 27	P. aeruginosa topo IV	IC50	29 nM	[21]

Experimental Protocols

Enzyme Inhibition Assay (Fluorometric Method for MAO)

- The assay is performed in a 96-well plate.
- The reaction mixture contains the enzyme (MAO-A or MAO-B), a substrate, and a fluorometric probe in a suitable buffer.
- The test compounds are added to the wells at various concentrations.
- The reaction is initiated and incubated at a specific temperature (e.g., 37°C).
- The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
- The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis.^[19]

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